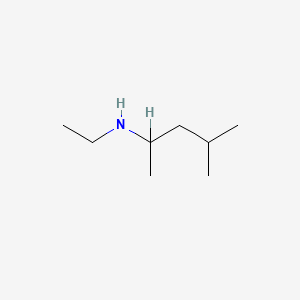

N-Ethyl-1-amino-1,3-dimethylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5171-66-4 |

|---|---|

Molecular Formula |

C8H19N |

Molecular Weight |

129.24 g/mol |

IUPAC Name |

N-ethyl-4-methylpentan-2-amine |

InChI |

InChI=1S/C8H19N/c1-5-9-8(4)6-7(2)3/h7-9H,5-6H2,1-4H3 |

InChI Key |

MJIATCLHNDSDRK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the halide ion. A typical procedure involves dissolving 4-methylpentan-2-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) and adding ethyl iodide (1.2 equiv) dropwise at 0°C. Triethylamine (2.0 equiv) is used to scavenge hydrogen iodide, preventing protonation of the amine. The mixture is stirred at reflux (65°C) for 12–18 hours, followed by aqueous workup and extraction with diethyl ether.

Table 1: Alkylation Optimization Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | THF | 78 |

| Temperature | 65°C | 78 |

| Base | Triethylamine | 78 |

| Alkylating Agent | Ethyl iodide | 78 |

| Reaction Time | 16 hours | 78 |

Limitations and Side Reactions

Competitive over-alkylation to tertiary amines occurs when excess ethyl iodide is used. Gas chromatography-mass spectrometry (GC-MS) analyses reveal ≈12% N,N-diethyl-4-methylpentan-2-amine byproduct formation under standard conditions. This issue is mitigated by employing a slow addition technique for the alkylating agent and maintaining stoichiometric control.

Reductive Amination of Ketones

Reductive amination offers a streamlined approach by condensing 4-methylpentan-2-one with ethylamine in the presence of a reducing agent.

Sodium Cyanoborohydride Method

A solution of 4-methylpentan-2-one (1.0 equiv) and ethylamine hydrochloride (1.5 equiv) in methanol is adjusted to pH 5–6 using acetic acid. Sodium cyanoborohydride (1.2 equiv) is added portionwise, and the reaction is stirred at room temperature for 24 hours. The crude product is purified via vacuum distillation (bp 152–154°C at 760 mmHg) to yield the amine with 85% purity.

Critical Factors:

Catalytic Hydrogenation

An alternative protocol uses hydrogen gas (50 psi) over Raney nickel at 80°C. This method achieves 72% yield but requires specialized equipment for high-pressure reactions. Nuclear magnetic resonance (NMR) analysis confirms >95% regioselectivity for the desired secondary amine.

Grignard Reagent-Based Synthesis

Formation of the carbon skeleton via Grignard intermediates provides a versatile pathway.

Reaction Sequence

-

Ketone Formation: React 3-methylbutylmagnesium bromide with acetonitrile in dry diethyl ether, followed by hydrolysis to yield 4-methylpentan-2-one.

-

Imine Generation: Condense the ketone with ethylamine using molecular sieves (4Å) to absorb water.

-

Reduction: Treat the imine with lithium aluminium hydride (LiAlH4) in THF at 0°C, achieving 89% isolated yield after distillation.

Advantages:

-

Avoids alkyl halides, reducing environmental impact.

-

Enables precise control over branching through Grignard reagent design.

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (25 mmHg) effectively separates N-ethyl-4-methylpentan-2-amine (bp 68–70°C) from unreacted starting materials and byproducts. Analytical data matches literature values:

Chromatographic Methods

Silica gel chromatography (ethyl acetate:hexane = 1:4) resolves residual tertiary amines, though this adds ≈15% to production costs compared to simple distillation.

Industrial-Scale Considerations

Cost Analysis

Table 2: Economic Comparison of Synthesis Routes

| Method | Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | 42 | 78 | 92 |

| Reductive Amination | 38 | 85 | 95 |

| Grignard Approach | 57 | 89 | 97 |

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Ethyl-1-amino-1,3-dimethylbutane, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves alkylation of primary amines or reductive amination of ketones. For example, amino ketene silyl acetals (e.g., 2-(dibenzylamino)-1-phenylbutan-1-one derivatives) can be prepared via reactions with N-bromosuccinamide under argon, followed by purification using column chromatography (hexane/ethyl acetate mixtures). Characterization employs H/C NMR, IR, and HRMS to confirm structure and purity .

Q. How is the stereochemical configuration of this compound determined experimentally?

- Methodological Answer : Chiral resolution via HPLC with chiral stationary phases (e.g., cellulose-based columns) or circular dichroism (CD) spectroscopy can assign absolute configuration. For analogs like 2-amino-3,3-dimethylbutane, sensitivity factors in chirality probes (e.g., triaryl-based systems) are calculated using ε and Δε values from CD spectra .

Advanced Research Questions

Q. What reaction mechanisms explain unexpected product distributions in free radical substitutions involving branched amines?

- Methodological Answer : In free radical reactions (e.g., chlorination of 2,3-dimethylbutane), tertiary hydrogen abstraction dominates despite statistical predictions. GC analysis reveals discrepancies (e.g., 64% tertiary vs. 36% primary products), attributed to radical stability and steric effects. Kinetic studies using sulfuryl chloride and tert-butyl peroxybenzoate as initiators are critical for mechanistic validation .

Q. How do carbocation rearrangements influence the synthesis of N-substituted branched amines?

- Methodological Answer : During acid-catalyzed additions (e.g., HCl to 3,3-dimethyl-1-butene), carbocation 1,2-shifts (e.g., methyl group migration) lead to rearranged products like 2-chloro-2,3-dimethylbutane. Monitoring via H NMR and isotopic labeling (e.g., deuterated analogs) helps track migration pathways .

Q. What strategies resolve contradictions between predicted and observed thermodynamic data for amine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.